molecular formula C14H29NO3 B093758 N,N-Bis(2-hydroxyethyl)decanamide CAS No. 136-26-5

N,N-Bis(2-hydroxyethyl)decanamide

Cat. No. B093758
CAS RN: 136-26-5
M. Wt: 259.38 g/mol
InChI Key: BPXGKRUSMCVZAF-UHFFFAOYSA-N
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Description

The compound N,N-Bis(2-hydroxyethyl)decanamide is not directly mentioned in the provided papers. However, the papers discuss various bis(acylamides) and related compounds, which can provide insights into the synthesis, molecular structure, and properties of similar compounds. For instance, the synthesis of N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) involves acylation under mild, non-acidic conditions, which could be relevant for synthesizing N,N-Bis(2-hydroxyethyl)decanamide .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines, hydroxyl, and thiol groups with acylating agents. For example, N-Methyl-bis(trifluoroacetamide) is used for trifluoroacetylation, suggesting that similar methods could potentially be applied to synthesize N,N-Bis(2-hydroxyethyl)decanamide by selecting appropriate acylating agents and conditions . Additionally, the synthesis of pyrimidine derivatives using N-bis(methylthio)methylenecyanamide shows the reactivity of bis(amides) with active methylene compounds, which could be a consideration for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of N,N-Bis(2-hydroxyethyl)decanamide can be inferred from the structural analysis of similar compounds. For instance, the crystal structure of N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide shows strong hydrogen bonding, forming a three-dimensional supramolecular framework . This suggests that N,N-Bis(2-hydroxyethyl)decanamide may also exhibit significant hydrogen bonding due to the presence of hydroxyethyl groups.

Chemical Reactions Analysis

The chemical reactivity of bis(amides) can be diverse. For example, the thermally labile N,N-bis(4,5-dicyano-1-methyl-2-imidazolyl)cyanamide can cleave and react with moisture upon heating, indicating that thermal stability is an important consideration for bis(amides) . The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine through addition alkylation also demonstrates the potential for bis(amides) to undergo alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(amides) can be deduced from the properties of similar compounds. For example, the volatile nature of trifluoroacetamides suggests that bis(amides) might also have significant volatility, which is useful in gas chromatography . The emission bands observed in the hexakis(4,5-dicyano-1-methyl-2-imidazolyl)melamine indicate that some bis(amides) could have fluorescent properties, which might be explored for N,N-Bis(2-hydroxyethyl)decanamide as well .

Scientific Research Applications

  • Polymerized Vesicles Synthesis and Characterization : Tundo et al. (1982) synthesized surfactants including bis(2-(10-undecenoyloxycarbony) (2-hydroxyethyl)methylammonium bromide and explored their use in forming polymerized vesicles. These vesicles showed increased stability and reduced permeability compared to their unpolymerized counterparts, suggesting potential applications in drug delivery and material science (Tundo et al., 1982).

  • Nonisocyanate Biobased Poly(ester urethanes) : Wang et al. (2016) developed nonisocyanate based poly(ester urethanes) using 1,10-bis(hydroxyethyloxycarbonylamino)decane, demonstrating tunable properties for potential applications in sustainable materials and polymer science (Wang et al., 2016).

  • Extraction of Actinides from Nuclear Waste : Ansari et al. (2005) evaluated N,N,N′,N′‐Tetraoctyl diglycolamide (TODGA) for partitioning minor actinides from simulated high-level nuclear waste. This study highlights the potential application of such compounds in nuclear waste management and environmental remediation (Ansari et al., 2005).

  • Anticonvulsant Activity of N‐(2‐Hydroxyethyl)amide Derivatives : Guan et al. (2009) synthesized N‐(2‐hydroxyethyl)amide derivatives, including N‐(2‐hydroxyethyl)decanamide, and found them effective as anticonvulsants. This suggests potential pharmaceutical applications in treating epilepsy and related neurological disorders (Guan et al., 2009).

  • Biodegradable Corrosion Inhibitors for Carbon Steel : Tawfik et al. (2016) synthesized gemini cationic surfactants, including N,N′-bis(2-hydroxyethyl)-N,N′-dimethyl-N,N′-bis(2-(tetradecanoyloxy)ethyl)ethane-1,2-diaminium bromide, as corrosion inhibitors. These compounds could have applications in industrial maintenance and materials science (Tawfik et al., 2016).

  • Modification of Epoxy and Urethane Polymers : Ignat’ev et al. (2015) worked on hydroxyethyl-substituted ureas, including bis-ureas derived from bis(2-hydroxyethyl)amine, for modifying epoxy and urethane polymers. This research points towards applications in enhancing performance of polymers in various industries (Ignat’ev et al., 2015).

  • Polyetheramide Coatings from Albizia benth Oil : Akintayo et al. (2011) synthesized polyetheramide resin from N-N-bis (2-hydroxyethyl) Albizia benth oil fatty amide, with potential application in coatings and material sciences (Akintayo et al., 2011).

properties

IUPAC Name

N,N-bis(2-hydroxyethyl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(18)15(10-12-16)11-13-17/h16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXGKRUSMCVZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042184
Record name N,N-Bis(2-hydroxyethyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N-Bis(2-hydroxyethyl)decanamide

CAS RN

136-26-5
Record name Capric acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-26-5
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Record name N,N-Bis(2-hydroxyethyl)decanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)decan-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.759
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Record name CAPRIC DIETHANOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Balwierz, P Biernat, A Jasińska-Balwierz… - International Journal of …, 2023 - mdpi.com
Facial makeup cosmetics are commonly used products that are applied to the skin, and their ingredients come into contact with it for many years. Consequently, they should only contain …
Number of citations: 2 www.mdpi.com

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